molecular formula C10H8FNO2 B14306244 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 113387-53-4

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B14306244
CAS No.: 113387-53-4
M. Wt: 193.17 g/mol
InChI Key: SXNZSLSEDIKSBQ-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carbonitrile group at the 4th position of the dihydrobenzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 6-fluoro-4-hydroxybenzaldehyde, the compound can be synthesized through a series of reactions including nitrile formation and cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-4-carbonitrile.

    Reduction: Formation of 6-fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-amine.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain pathways. The hydroxyl and carbonitrile groups contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Uniqueness

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical properties and reactivity. The fluorine atom also enhances its biological activity compared to similar compounds.

Properties

CAS No.

113387-53-4

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

6-fluoro-4-hydroxy-2,3-dihydrochromene-4-carbonitrile

InChI

InChI=1S/C10H8FNO2/c11-7-1-2-9-8(5-7)10(13,6-12)3-4-14-9/h1-2,5,13H,3-4H2

InChI Key

SXNZSLSEDIKSBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1(C#N)O)C=C(C=C2)F

Origin of Product

United States

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